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Compound of Interest

Compound Name: o-Cresol

Cat. No.: B1677501

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Both *H and 3C NMR data are crucial for the structural elucidation of o-Cresol.

1H NMR Data

The 'H NMR spectrum of o-Cresol provides detailed information about the electronic
environment of the protons in the molecule. The chemical shifts are influenced by the hydroxyl
and methyl substituents on the aromatic ring.

Table 1: tH NMR Chemical Shift Data for o-Cresol

Proton Assignment Chemical Shift (d) in Multiplicity COL'JpIing Constant
ppm (CDCIs) (J) in Hz

-OH 4.89 singlet -

H-6 7.09-7.16 multiplet -

H-3 7.09-7.16 multiplet -

H-4 6.88 triplet 7.4

H-5 6.79 doublet 8.0

-CHs 2.28 singlet -
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Data sourced from multiple references, including ChemicalBook and Royal Society of
Chemistry publications.[1][2]

13C NMR Data

The 13C NMR spectrum reveals the chemical environment of each carbon atom in o-Cresol.
The positions of the hydroxyl and methyl groups significantly influence the chemical shifts of
the aromatic carbons.

Table 2: 3C NMR Chemical Shift Data for o-Cresol

Carbon Assignment Chemical Shift (8) in ppm (CDCls)
C-2 (C-OH) 153.75

C-1 (C-CHs) 123.80

C-6 131.07

C-14 127.15

C-5 120.80

C-3 114.94

-CHs 15.74

Data sourced from multiple references.[2][3]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of o-Cresol is as follows:

o Sample Preparation: Accurately weigh approximately 10-20 mg of o-Cresol for *H NMR and
50-100 mg for 13C NMR.[4] Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent
(e.g., Chloroform-d, CDCIs) in a clean, dry 5 mm NMR tube.[4][5] Ensure the sample is fully
dissolved; gentle vortexing or sonication can be used.[4]

 Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a
frequency of 400 MHz for *H and 100 MHz for 3C.[2]
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o Data Acquisition:

o Locking and Shimming: The instrument's magnetic field is locked onto the deuterium
signal of the solvent to ensure field stability.[4] The magnetic field homogeneity is then
optimized through a process called shimming to obtain sharp resonance signals.[4]

o 'H NMR: A standard single-pulse experiment is typically used. Key parameters include a
spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o 13C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the
spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used.
Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of
scans and a longer acquisition time are generally required.[6]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical
shifts are referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16
ppm for 13C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The IR spectrum of o-Cresol shows characteristic absorption
bands for the hydroxyl and aromatic C-H and C-C bonds.

Table 3: Characteristic IR Absorption Bands for o-Cresol
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Functional Group Wavenumber (cm—1) Intensity

O-H stretch (hydrogen-

bonded) 3600-3300 Strong, Broad
C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (methyl) 2960-2850 Medium

C=C stretch (aromatic) 1600-1450 Medium to Strong
O-H bend 1410-1260 Medium

C-O stretch 1260-1180 Strong

C-H out-of-plane bend 900.675 Strong

(aromatic)

Data is a compilation from typical IR correlation charts and spectra of o-Cresol.[7]

Experimental Protocol for IR Spectroscopy

For a solid sample like o-Cresol (melting point: 30-31 °C), the following thin-film method can
be used:

o Sample Preparation: Dissolve a small amount of o-Cresol in a volatile solvent like methylene
chloride or acetone.[8]

o Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the
solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]

» Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
acquire the spectrum. A background spectrum of the clean salt plate should be recorded first
and subtracted from the sample spectrum.

o Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption
bands corresponding to the functional groups in o-Cresol.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
provides information about the molecular weight and fragmentation pattern of a compound,
which aids in its identification.

Table 4: Mass Spectrometry Data for o-Cresol

m/z Relative Intensity (%) Assignment

108 100 [M]* (Molecular lon)
107 67.4 [M-H]*

920 19.5 [M-H20]*

79 21.2 [CeH7]*

77 18.0 [CeHs]*

Data sourced from MassBank.[9] The molecular ion peak for o-Cresol is observed at m/z 108,
corresponding to its molecular weight.[10]

Experimental Protocol for Mass Spectrometry

A common method for analyzing o-Cresol is Gas Chromatography-Mass Spectrometry (GC-
MS).

o Sample Preparation: Prepare a dilute solution of o-Cresol in a volatile organic solvent such
as dichloromethane or methanol.

e GC Separation: Inject a small volume of the solution into the GC system. The sample is
vaporized and carried by an inert gas through a capillary column, where it is separated from
other components.

« lonization: As the o-Cresol elutes from the GC column, it enters the mass spectrometer's ion
source. Electron lonization (El) is a common technigue where high-energy electrons
bombard the molecule, causing it to ionize and fragment.[9]

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio.
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+ Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a chemical compound like o-Cresol.

Sample Preparation

o-Cresol Sample

l

Dissolve in
Deuterated Solvent (NMR)
or Volatile Solvent (IR/MS)

pectroscopi

NMR Spectroscopy =

(*H & 13C)
|
Data Acquis
A O a . Aco a
» O a NE D O a
/
Data Interpretation ¢
v
. : Molecular Weight &
Structural Elucidation Functional Group ID Fragmentation
Conclusion
O DO 0 O alloO

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1677501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of o-Cresol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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